molecular formula C4H4S B1597329 Thiophene-d4 CAS No. 2036-39-7

Thiophene-d4

Cat. No.: B1597329
CAS No.: 2036-39-7
M. Wt: 88.17 g/mol
InChI Key: YTPLMLYBLZKORZ-RHQRLBAQSA-N
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Description

Thiophene-d4 is a deuterated form of thiophene, a heterocyclic compound containing a sulfur atom and four carbon atoms arranged in a five-membered ring. The deuterium atoms replace the hydrogen atoms in the thiophene molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Mechanism of Action

Target of Action

Thiophene-d4 is a derivative of thiophene, a five-membered heterocyclic compound with four carbon atoms and a sulfur atom Thiophene and its derivatives are known to be essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .

Mode of Action

Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets leads to these varied biological effects.

Biochemical Pathways

Thiophene-based analogs have been recognized by a growing number of scientists as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Pharmacokinetics

Thiophene derivatives are known to possess a wide range of therapeutic properties, suggesting that they have favorable adme properties that allow them to exert their effects in the body .

Result of Action

Thiophene-based compounds are known to exhibit a wide range of biological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that this compound may have similar biological activities.

Action Environment

A study has shown that the fluorescence quenching of a thiophene substituted 1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . This suggests that environmental factors may influence the action of thiophene-based compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-d4 can be synthesized through several methods, including:

    Deuterium Exchange: This involves the exchange of hydrogen atoms in thiophene with deuterium atoms using deuterated reagents or catalysts.

    Deuterated Precursors: Starting from deuterated precursors, such as deuterated butadiene, which undergoes cyclization with sulfur to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuterium exchange process, where thiophene is treated with deuterium gas or deuterated solvents under specific conditions to achieve high deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions: Thiophene-d4 undergoes various chemical reactions, including:

    Electrophilic Substitution: this compound can undergo nitration, sulfonation, and halogenation, primarily at the C2 position.

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into tetrahydrothis compound.

Common Reagents and Conditions:

    Nitration: Nitric acid and acetic acid.

    Sulfonation: Sulfuric acid.

    Halogenation: Halogens like chlorine or bromine in the presence of a catalyst.

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with a metal catalyst.

Major Products:

    Nitration: 2-nitrothis compound.

    Sulfonation: 2-thiophenesulfonic acid-d4.

    Halogenation: 2-chlorothis compound or 2-bromothis compound.

    Oxidation: Thiophene sulfoxide-d4 and thiophene sulfone-d4.

    Reduction: Tetrahydrothis compound.

Scientific Research Applications

Thiophene-d4 has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reference compound in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of thiophene derivatives in biological systems.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Thiophene-d4 can be compared with other similar compounds, such as:

    Thiophene: The non-deuterated form, which is more commonly used but lacks the unique isotopic properties of this compound.

    Furan: A similar heterocyclic compound with an oxygen atom instead of sulfur, exhibiting different reactivity and applications.

    Pyrrole: Another heterocyclic compound with a nitrogen atom, used in different chemical and biological contexts.

Uniqueness: this compound is unique due to its deuterium content, making it particularly valuable in NMR spectroscopy and other isotopic studies. Its chemical properties and reactivity are similar to thiophene, but the presence of deuterium provides additional insights into reaction mechanisms and molecular interactions.

Properties

IUPAC Name

2,3,4,5-tetradeuteriothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPLMLYBLZKORZ-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(SC(=C1[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174285
Record name Thiophene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2036-39-7
Record name Thiophene-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002036397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiophene-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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